molecular formula C15H11NO3 B11866437 Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)- CAS No. 143858-52-0

Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)-

Cat. No.: B11866437
CAS No.: 143858-52-0
M. Wt: 253.25 g/mol
InChI Key: OYYKIVFSFKGRFQ-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)benzo[g]quinoline-5,10-dione is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core fused with a benzoquinone moiety and a methoxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methoxymethyl)benzo[g]quinoline-5,10-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzaldehyde with a suitable methoxymethylating agent, followed by cyclization and oxidation steps to form the quinoline core and the benzoquinone moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)benzo[g]quinoline-5,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, hydroquinones, and other functionalized quinolines .

Scientific Research Applications

4-(Methoxymethyl)benzo[g]quinoline-5,10-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of organic semiconductors and other advanced materials .

Mechanism of Action

The mechanism of action of 4-(methoxymethyl)benzo[g]quinoline-5,10-dione involves its interaction with cellular targets, leading to various biological effects. The compound can intercalate into DNA, inhibiting the replication and transcription processes. It also interacts with enzymes involved in oxidative stress, leading to the generation of reactive oxygen species and subsequent cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methoxymethyl)benzo[g]quinoline-5,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethyl group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

143858-52-0

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

4-(methoxymethyl)benzo[g]quinoline-5,10-dione

InChI

InChI=1S/C15H11NO3/c1-19-8-9-6-7-16-13-12(9)14(17)10-4-2-3-5-11(10)15(13)18/h2-7H,8H2,1H3

InChI Key

OYYKIVFSFKGRFQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=C2C(=NC=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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